DL-[1-2H]glyceraldehyde
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Overview
Description
DL-Glyceraldehyde, also known as 2,3-dihydroxypropanal or α,β-Dihydroxypropionaldehyde, is a simple monosaccharide . It belongs to the subgroup triose, based on the number of carbon atoms and the type of carbonyl group present . It is a colorless and sweet compound .
Synthesis Analysis
DL-Glyceraldehyde can be synthesized under simulated hydrothermal conditions . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron(III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions . Another synthesis method involves the addition of a product to an aqueous glycerol solution, which is then heated and bubbled with oxygen .Molecular Structure Analysis
The molecular formula of DL-Glyceraldehyde is C3H6O3 . The molecular weight is 90.0779 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis
Under simulated hydrothermal conditions, DL-glyceraldehyde decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Physical And Chemical Properties Analysis
DL-Glyceraldehyde is a solid substance . It is soluble in water at a concentration of 110 mg/mL when ultrasonic and warming methods are applied . The storage conditions recommended are 4°C, protected from light .Scientific Research Applications
DL-glyceraldehyde, when dimerized, forms a chair-form symmetrical p-dioxan structure, similar to β-D-glucopyranose. This molecular structure was determined using X-ray studies (Senma, Taira, Osaki, & Taga, 1973).
The molecular structure of DL-glyceraldehyde has been studied using infrared and nuclear magnetic resonance spectroscopies. It was found that these compounds at room temperature have a minor percentage in the aldehydic form, with complex mixtures of diastereoisomers (García-Jiménez et al., 2005).
DL-glyceraldehyde has been identified as an inhibitor of amino acid incorporation into protein of normal and neoplastic tissues, showing effects both in aerobic and anaerobic conditions. This suggests potential applications in cancer research (Guidotti, Fonnesu, & Ciaranfi, 1964).
In aqueous solutions, DL-glyceraldehyde exists mainly in dimeric forms. These findings have implications for understanding the properties of reducing sugars in solution (Angyal & Wheen, 1980).
The behavior of DL-glyceraldehyde under gamma irradiation in aqueous solution and solid samples was examined, revealing the formation of free radicals and various sugar-like compounds, which are significant for studies in chemical evolution (Cruz-Castañeda et al., 2017).
The reaction of DL-glyceraldehyde with ammonia leads to the formation of several carbohydrates and imidazolic compounds, providing insights into potential biochemical pathways and reactions (Grimmett & Richards, 1964).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-deuterio-2,3-dihydroxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-MICDWDOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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